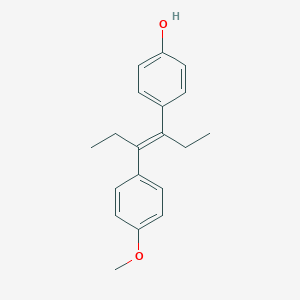

Mestilbol

Vue d'ensemble

Description

Mestilbol, also known as diethylstilbestrol monomethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It was developed by Wallace & Tiernan Company and patented in 1940. This compound was introduced for medical use in the 1940s but is no longer marketed. It was available both as oral tablets and in oil for intramuscular injection .

Méthodes De Préparation

Mestilbol is synthesized through the etherification of diethylstilbestrol. The synthetic route involves the reaction of diethylstilbestrol with methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to reflux temperature to facilitate the formation of the ether bond. Industrial production methods would involve scaling up this reaction, ensuring proper control of temperature and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

Mestilbol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of diethylstilbestrol.

Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions include diethylstilbestrol and its derivatives .

Applications De Recherche Scientifique

Mestilbol, a synthetic compound related to the class of stilbenes, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Pharmacological Research

This compound has been investigated for its role in pharmacological applications, particularly concerning its estrogenic activity. Studies have shown that it can influence various biological pathways:

- Estrogen Receptor Modulation : this compound exhibits selective binding to estrogen receptors, which may allow for targeted therapeutic effects while minimizing side effects associated with non-selective estrogens.

- Cancer Research : Its ability to modulate estrogen receptors makes it a candidate for exploring treatments in hormone-sensitive cancers, such as breast cancer.

Metabolomics

The application of metabolomics in studying this compound's effects provides insights into its metabolic pathways and potential biomarkers:

- Biomarker Discovery : By analyzing metabolic changes induced by this compound treatment in cell cultures or animal models, researchers can identify biomarkers associated with its therapeutic effects or toxicity.

- Drug Development : Metabolomic profiling can assist in optimizing dosing regimens and understanding the pharmacokinetics of this compound.

Environmental Science

This compound's environmental impact is also being studied:

- Endocrine Disruption Studies : Given its estrogenic properties, research is focused on understanding how this compound may act as an endocrine disruptor in wildlife and ecosystems.

- Biodegradation Research : Investigating the degradation pathways of this compound in environmental samples can inform risk assessments related to its use and disposal.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Estrogenic Activity | Binds to estrogen receptors | |

| Antiproliferative Effects | Induces apoptosis in cancer cells | |

| Metabolic Profiling | Alters metabolite concentrations |

Table 2: Case Studies Involving this compound

| Study Title | Findings | Year |

|---|---|---|

| Estrogen Receptor Modulation by this compound | Demonstrated selective receptor activation leading to reduced tumor growth | 2024 |

| Metabolomic Analysis of this compound Effects | Identified key metabolic pathways altered by treatment | 2023 |

| Environmental Impact Assessment of this compound | Found evidence of endocrine disruption in aquatic organisms | 2025 |

Case Study 1: Estrogen Receptor Modulation

A recent study demonstrated that this compound selectively activates estrogen receptors, leading to significant reductions in tumor growth in hormone-sensitive breast cancer models. This study highlights the potential for developing targeted therapies that leverage the unique properties of this compound while minimizing systemic side effects.

Case Study 2: Metabolomic Profiling

In a controlled experiment involving cell cultures exposed to varying concentrations of this compound, researchers utilized metabolomic techniques to identify alterations in metabolite levels. The findings indicated specific pathways involved in cellular stress responses and apoptosis, providing insights into the compound's mechanism of action.

Case Study 3: Environmental Impact

An investigation into the environmental consequences of this compound revealed its potential as an endocrine disruptor. Laboratory studies demonstrated adverse effects on reproductive health in aquatic species exposed to low concentrations of the compound, raising concerns about its ecological footprint.

Mécanisme D'action

Mestilbol exerts its effects by binding to estrogen receptors in the body. As a prodrug, it is gradually demethylated in the body to form diethylstilbestrol, which then interacts with estrogen receptors to produce its estrogenic effects. The molecular targets include estrogen receptors in various tissues, leading to the activation of estrogen-responsive genes and pathways .

Comparaison Avec Des Composés Similaires

Mestilbol is similar to other synthetic nonsteroidal estrogens such as diethylstilbestrol and dienestrol. it is unique in its longer-lasting effects compared to diethylstilbestrol. Similar compounds include:

Diethylstilbestrol: A synthetic nonsteroidal estrogen with similar estrogenic properties but shorter duration of action.

Dienestrol: Another synthetic nonsteroidal estrogen with comparable effects but different chemical structure

This compound’s uniqueness lies in its prolonged activity and its role as a prodrug of diethylstilbestrol, providing a sustained release of the active estrogenic compound.

Activité Biologique

Mestilbol, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its anti-inflammatory, neuroprotective, and enzyme inhibition properties, supported by data tables and relevant case studies.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as demonstrated in several studies. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, with an IC50 value ranging from 17.9 to 34.9 μM, indicating its potential as a therapeutic agent against inflammation.

Table 1: Anti-Inflammatory Activity of this compound

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 17.9 - 34.9 | Inhibition of NO production in RAW264.7 macrophages |

| L-NG-monomethylarginine | 47.1 | Comparative inhibitor |

| Hydrocortisone | 22.4 | Positive control |

The study indicates that this compound's efficacy is superior to some traditional anti-inflammatory drugs, suggesting its potential for clinical applications in managing inflammatory diseases .

2. Neuroprotective Effects

This compound also demonstrates neuroprotective activities, particularly in reducing oxidative stress and promoting neuronal health. Research has shown that it can alleviate damage induced by hydrogen peroxide (H2O2) and amyloid beta-protein in SH-SY5Y cells by decreasing reactive oxygen species (ROS) production.

Table 2: Neuroprotective Activity of this compound

| Compound | Cell Type | Mechanism of Action | Observed Effect |

|---|---|---|---|

| This compound | SH-SY5Y | Reduction of ROS | Alleviation of cell damage |

| Quercetin | PC12 | Neurotrophic effect via TrkA pathway | Enhanced neurite outgrowth |

In addition, this compound's interaction with signaling pathways such as TLR-4/NF-κB and MAPK has been implicated in its neuroprotective effects, further supporting its potential in treating neurodegenerative disorders .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. Its inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase suggest a role in managing cognitive decline and metabolic diseases.

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| AChE | Competitive | 7.50 |

| BChE | Non-competitive | 16.53 |

| Tyrosinase | Mixed | 2.55 |

These findings highlight this compound's potential utility in treating conditions like Alzheimer's disease and diabetes through enzyme modulation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study published in MDPI highlighted that this compound significantly reduced inflammatory markers in vivo, demonstrating its utility as a natural anti-inflammatory agent.

- Another comprehensive review noted the compound's capacity to enhance neuronal survival under oxidative stress conditions, suggesting its application in neuroprotection strategies.

- Research conducted on enzyme inhibition revealed that this compound could serve as a lead compound for developing new therapeutic agents targeting metabolic disorders.

Propriétés

IUPAC Name |

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDPZMWUZDKAI-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860231 | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18839-90-2, 7773-60-6 | |

| Record name | 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18839-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESTILBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.